molecular formula C25H23NO5 B6545084 N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide CAS No. 929428-71-7

N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

Cat. No. B6545084
CAS RN: 929428-71-7
M. Wt: 417.5 g/mol
InChI Key: KVZUTCRWGQXIET-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide (NDEBFC) is a novel compound with a wide range of potential applications in scientific research. It is a derivative of the benzofuran family of compounds and has been studied for its potential use in a variety of biological and pharmacological applications, including as an anti-inflammatory agent, an anti-cancer agent, and an anti-oxidant. NDEBFC is a relatively new compound, and its various applications are still being explored.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has a wide range of potential applications in scientific research. It has been studied as an anti-inflammatory agent, an anti-cancer agent, and an anti-oxidant. In animal studies, it has been found to reduce inflammation and oxidative damage, as well as to inhibit the growth of cancer cells. It has also been studied for its potential to protect against oxidative damage in cells and tissues. Additionally, this compound has been studied for its potential use in the development of new drugs and therapeutics.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it suitable for use in a variety of laboratory experiments. Additionally, it has a wide range of potential applications in scientific research, including as an anti-inflammatory agent, an anti-cancer agent, and an anti-oxidant. However, one of the main limitations of this compound is that its exact mechanism of action is still not fully understood. Additionally, it is not yet known how it interacts with other compounds or drugs, and further research is needed in order to determine its full potential.

Future Directions

As N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is a relatively new compound, there is still much to be explored in terms of its potential applications in scientific research. One possible future direction is the development of new drugs and therapeutics based on this compound. Additionally, further research is needed in order to better understand its mechanism of action and how it interacts with other compounds and drugs. Additionally, further research is needed in order to determine its full potential as an anti-inflammatory agent, an anti-cancer agent, and an anti-oxidant. Additionally, further research is needed in order to determine its potential use in the treatment of various diseases and disorders. Finally, further research is needed in order to determine its potential use as a dietary supplement or food additive.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide can be synthesized using a number of different methods. The most commonly used method is the reaction of 2,4-dimethoxyphenyl acetic acid with ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate in the presence of a base such as sodium hydroxide. This reaction produces this compound in a yield of approximately 70%. Other methods of synthesis include the reaction of ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate with 2,4-dimethoxybenzaldehyde, and the reaction of ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate with 2,4-dimethoxybenzyl alcohol.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-4-30-18-11-13-21-19(14-18)23(24(31-21)16-8-6-5-7-9-16)25(27)26-20-12-10-17(28-2)15-22(20)29-3/h5-15H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZUTCRWGQXIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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